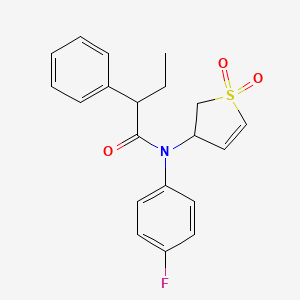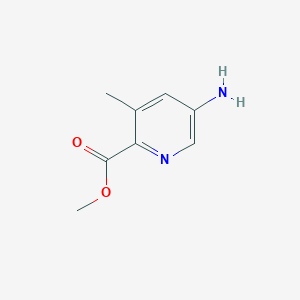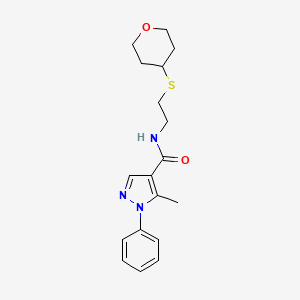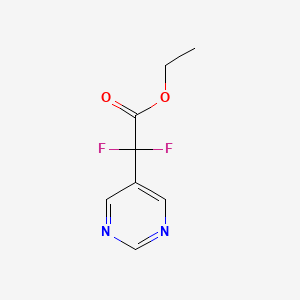![molecular formula C18H23N3O3 B2484291 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2320523-41-7](/img/structure/B2484291.png)
3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves complex organic reactions that yield a variety of structurally related heterocyclic compounds. A novel method developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share a similar structural motif, uses aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature without requiring any catalyst or activation. This method suggests an alternative pathway for the synthesis of benzo[d]oxazol derivatives (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethyl-benzoate (BEOE), has been characterized by various spectroscopic techniques including IR, UV-vis, fluorescence spectroscopy, and X-ray single crystal diffraction. DFT calculations further support the vibrational frequencies and thermodynamic properties of these compounds, offering insights into the structure and reactivity of the 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (Zeng et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving the synthesis of related benzodiazepine derivatives showcase the reactivity of the core structure found in 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. These reactions often involve cycloaddition, rearrangement, and nucleophilic substitution, highlighting the compound's versatile chemical properties (Shaabani et al., 2009).
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Ag(I)-Catalyzed Three-Component Reaction : A study by Xiao et al. (2015) used diazo compounds in a silver-catalyzed three-component reaction with amines and 2-alkynylbenzaldehydes to prepare various 3-benzazepines, showcasing a novel synthetic route for diazo-containing dihydroisoquinolines (Tiebo Xiao et al., 2015).
One-Pot Three-Component Condensation : Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method offers an alternative approach for synthesizing benzo[b][1,5]diazepine derivatives (A. Shaabani et al., 2009).
Palladacycle Synthesis and Biological Implications : Spencer et al. (2009) reported the synthesis of palladacycles with benzodiazepines, evaluating their in vitro activity as cytotoxic agents on cancer cells and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events (J. Spencer et al., 2009).
Novel Drug Discovery and Pharmacology
- Development of Novel Histamine H3 Receptor Antagonists : Medhurst et al. (2007) studied novel histamine H3 receptor antagonists, including compounds with benzodiazepine structures, which showed potential therapeutic applications in dementia and neuropathic pain (A. Medhurst et al., 2007).
Chemical Structure and Properties Analysis
- Conformational Analysis of Benzodiazepine Compounds : Studies have focused on understanding the conformation and structural properties of benzodiazepine-related compounds. For example, Cazaux et al. (1983) investigated the structure of benzodiazepines in solution using NMR, providing insights into their conformational preferences (L. Cazaux et al., 1983).
Chemical Reaction Mechanisms
Cyclisation Reactions and Structural Rearrangements : Dingwall and Sharp (1975) explored cyclisation reactions of diazoalkenes, leading to rearrangements and the formation of benzodiazepines, highlighting the complexity of these chemical transformations (J. Dingwall et al., 1975).
Synthesis of Benzodiazepine Derivatives : Various studies have focused on synthesizing different benzodiazepine derivatives, underscoring the chemical diversity and potential for pharmacological applications. For example, Singh et al. (2010) synthesized novel 2-substituted 1,4-benzodiazepine-2-ones with potential antidepressant and analgesic effects (Harjit Singh et al., 2010).
Advanced Chemical Syntheses
- Scalable Syntheses of H3 Antagonists : Pippel et al. (2011) completed scale-up campaigns for H3 receptor antagonists, demonstrating advanced synthetic processes for structurally similar compounds (D. Pippel et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the orexin receptors (OX1R and OX2R) . These receptors are involved in the regulation of sleep-wake cycles and are found in the brain .
Mode of Action
This compound acts as a dual orexin receptor antagonist (DORA) . It blocks the binding of wake-promoting neuropeptides orexin A and orexin B to the two orexin receptors . This alters the signaling of orexin in the brain and suppresses the sleep-wake drive .
Biochemical Pathways
The compound’s action on the orexin receptors affects the orexinergic system , which plays a crucial role in maintaining wakefulness . By inhibiting this system, the compound promotes sleep .
Result of Action
The compound’s action results in the suppression of the sleep-wake drive , promoting sleep . It can impair daytime wakefulness even when used as prescribed . CNS depressant effects may persist in some patients for up to several days after discontinuing the compound .
properties
IUPAC Name |
3-[2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-17(13-21-15-7-1-2-8-16(15)24-18(21)23)20-10-4-9-19(11-12-20)14-5-3-6-14/h1-2,7-8,14H,3-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBCPXGICXBSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)
![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)

![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)
